Gageomacrolactin 3

Description

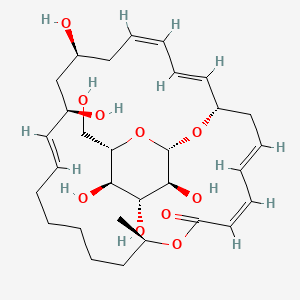

Structure

3D Structure

Propriétés

IUPAC Name |

(3Z,5E,8S,9E,11Z,14S,16R,17E,24R)-14,16-dihydroxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O10/c1-21-13-7-3-2-4-8-14-22(32)19-23(33)15-9-5-10-16-24(17-11-6-12-18-26(34)38-21)39-30-29(37)28(36)27(35)25(20-31)40-30/h5-6,8-12,14,16,18,21-25,27-33,35-37H,2-4,7,13,15,17,19-20H2,1H3/b9-5-,11-6+,14-8+,16-10+,18-12-/t21-,22+,23+,24-,25+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEUKSNRFPKEMR-VSIUFNMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCC/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Cultivation of Producer Microorganisms

Isolation Source and Geographical Context

Gageomacrolactin 3 is a natural product isolated from a marine bacterium. nih.gov The producing microorganism, designated as strain 109GGC020, was sourced from a marine sediment sample. nih.gov This sample was collected from Gageocho, an island located in the Republic of Korea. nih.gov Marine sediments are considered a rich reservoir of microbial life, hosting diverse bacterial communities with the potential to produce a wide array of secondary metabolites.

Microbial Identification and Phylogenetic Analysis

The bacterial strain 109GGC020 was identified through molecular biology techniques. nih.gov A 16s rRNA sequence analysis was conducted, a standard method for bacterial identification and phylogenetic classification. nih.gov The results of this analysis confirmed the identity of the strain as Bacillus subtilis. nih.gov The Bacillus genus, particularly species isolated from marine environments, is well-documented as a prolific producer of various bioactive compounds, including macrolides. nih.gov

Optimization of Fermentation Conditions for Biosynthesis

The production of Gageomacrolactin 3, along with other macrolactins, was achieved through the fermentation of the Bacillus subtilis strain 109GGC020. nih.gov The initial discovery involved a 7-day fermentation period under what were described as optimum growth conditions. nih.gov

While specific optimization parameters for Gageomacrolactin 3 are not detailed in the initial report, the general methodology for enhancing macrolactin production by Bacillus species involves the systematic optimization of various fermentation parameters. nih.gov This process is crucial for improving the yield of target metabolites for further study and potential applications. nih.govnih.gov Key factors that are typically manipulated include the composition of the culture medium, physical growth conditions, and fermentation duration. nih.govscirp.orgindianecologicalsociety.com

Response surface methodology (RSM) is a common and efficient statistical technique used to optimize these conditions for other macrolactins, such as Macrolactin A. nih.gov Studies on related Bacillus species have shown that certain nutritional and physical factors significantly influence the yield of macrolactin compounds. nih.govnih.gov

Interactive Table: Representative Fermentation Parameters Optimized for Macrolactin Production by Bacillus Species.

| Parameter | Condition Studied | Optimal Range/Value (Example) | Reference |

| Nutrient Source | Peptone | 14.8 mg/mL | nih.gov |

| Nutrient Source | Yeast Extract | 1 mg/mL | nih.gov |

| Mineral | FePO4 | 0.01 mg/mL | nih.gov |

| Physical Factor | Temperature | 26.3 °C | nih.gov |

| Physical Factor | Initial pH | 6.0 | nih.govscirp.org |

| Physical Factor | Medium Volume | 72.4% of flask volume | nih.gov |

| Physical Factor | Agitation | 150 r/min | nih.gov |

| Process Factor | Inoculum Size | 5% | nih.gov |

| Process Factor | Fermentation Time | 2-7 days | nih.govnih.gov |

The biosynthesis of macrolactins, including Gageomacrolactin 3, generally proceeds through a type I polyketide synthase (PKS) pathway. nih.govresearchgate.net This complex enzymatic machinery is responsible for the assembly of the characteristic 24-membered lactone ring that forms the core structure of these molecules. nih.govresearchgate.net

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Comprehensive Structural Characterization

The determination of the planar structure of Gageomacrolactin 3 was primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and extensive nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was instrumental in establishing the molecular formula of Gageomacrolactin 3. nih.govacs.org This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to piece together the connectivity of the atoms. These experiments are fundamental to defining the carbon skeleton and the placement of functional groups. Due to the complexity of the molecule and significant overlap of proton signals in the ¹H NMR spectrum, data were recorded in various deuterated solvents to resolve these overlapping signals and obtain accurate coupling constants. nih.govresearchgate.net

Key NMR techniques used in the structural elucidation include:

¹H NMR: Provides information about the chemical environment of protons.

¹³C NMR: Determines the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the molecule, establishing spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

The collective data from these spectroscopic methods allowed for the unambiguous assignment of the planar structure of Gageomacrolactin 3. nih.govacs.org

Table 1: Spectroscopic Techniques for Gageomacrolactin 3 Characterization

| Technique | Purpose in Structural Elucidation | Reference |

| HRESI-MS | Determination of the precise molecular weight and elemental composition. | nih.govacs.org |

| ¹H NMR | To identify the different proton environments and their multiplicities. | nih.govresearchgate.net |

| ¹³C NMR | To determine the number and types of carbon atoms in the molecule. | mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | To establish the connectivity between atoms and assemble the molecular structure. | nih.govacs.org |

Stereochemical Determination Techniques

Assigning the correct three-dimensional arrangement of atoms, or stereochemistry, is a critical and often challenging aspect of structural elucidation. For Gageomacrolactin 3, the relative and absolute stereoconfigurations were determined using a combination of methods. nih.govacs.org

The relative geometries of the olefinic double bonds were established by analyzing the coupling constants (J values) of the vinyl protons in the ¹H NMR spectrum. nih.gov Large coupling constants (typically >12 Hz) are indicative of an E (trans) configuration, while smaller values suggest a Z (cis) configuration. The challenge of signal overlap was overcome by acquiring NMR data in different solvents to ensure accurate measurement of these crucial coupling constants. nih.govresearchgate.net

Further stereochemical details were assigned through chemical derivatization studies. nih.govacs.org These studies involve chemically modifying the molecule to create derivatives whose stereochemistry is more easily determined or can be compared to known compounds. The stereoconfigurations of Gageomacrolactins 1-3 were assigned based on these derivatization studies in conjunction with a thorough review of the stereochemistry of known macrolactins. nih.govresearchgate.net

Comparative Structural Analysis within the Gageomacrolactin Family

Gageomacrolactin 3 was isolated alongside Gageomacrolactins 1 and 2, as well as several known macrolactins, including macrolactin A, B, F, and W. nih.govacs.org All members of the macrolactin family share a core 24-membered lactone ring structure. mdpi.com Gageomacrolactin 3 is specifically described as a reduced form of macrolactin B. sci-hub.se

The Gageomacrolactins are distinguished from other macrolactins by unique structural features. For instance, Gageomacrolactins 1-3 are characterized by the presence of sugar moieties. researchgate.net The structural variations among these related compounds, often involving differences in oxidation patterns, glycosylation, or the stereochemistry of certain chiral centers, are crucial for understanding their structure-activity relationships. researchgate.netsci-hub.se While Gageomacrolactin 3 shares the fundamental macrolactin scaffold, its specific pattern of reduction and substitution distinguishes it as a unique member of this extensive family of natural products. sci-hub.se

Biosynthetic Pathways and Genetic Engineering

Elucidation of Polyketide Synthase (PKS) Pathways

The backbone of Gageomacrolactin 3 is synthesized by a modular Type I Polyketide Synthase (PKS). Specifically, it is categorized as a trans-AT PKS system, a subtype where the acyltransferase (AT) domain is a discrete enzyme that loads the extender units onto the acyl carrier protein (ACP) domains of the main PKS modules. nih.gov This is in contrast to cis-AT systems where each module contains its own integrated AT domain.

The assembly process begins with a starter unit, typically acetyl-CoA, which is loaded onto the first module. The polyketide chain is then built through a series of sequential Claisen condensation reactions, with each module responsible for one round of elongation. researchgate.net In each step, an extender unit, usually malonyl-CoA or its derivatives, is added to the growing chain. researchgate.netuniprot.org The specific structure of the final polyketide is dictated by the number and enzymatic composition of the modules within the PKS assembly line.

The macrolactin PKS pathway demonstrates a classic modular arrangement where each module contains a specific set of enzymatic domains that determine the processing of the polyketide chain at each elongation step. The core domains include the Ketosynthase (KS), Acyltransferase (AT, acting in trans), and Acyl Carrier Protein (ACP). Optional reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER)—may also be present within a module to modify the β-keto group formed after each condensation, leading to hydroxyl, double bond, or saturated carbon centers, respectively.

Table 1: Representative Domain Organization in Macrolactin Type I PKS Modules

| Module | KS | AT | DH | ER | KR | ACP | Function |

|---|---|---|---|---|---|---|---|

| Loading | ✓ | ✓ | Selects and loads starter unit (e.g., Acetyl-CoA). | ||||

| 1 | ✓ | ✓ | ✓ | ✓ | ✓ | Condensation, elongation, and reduction to a hydroxyl group. | |

| 2 | ✓ | ✓ | ✓ | ✓ | Condensation and dehydration to form a double bond. | ||

| 3 | ✓ | ✓ | ✓ | ✓ | Condensation and full reduction to a saturated carbon. | ||

| ... | ✓ | ✓ | ... | ... | ... | ✓ | Further rounds of elongation and modification. |

| TE | Cleavage and cyclization of the completed polyketide chain. |

This table is a generalized representation. The exact domain composition varies within the specific PKS responsible for Gageomacrolactin 3.

Enzymatic Mechanisms of Macrolactone Ring Assembly and Functionalization

The final step in the assembly of the polyketide backbone is the formation of the characteristic 24-membered macrolactone ring. researchgate.netnih.gov This crucial cyclization event is catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final PKS module. mdpi.com The TE domain acts as a catalyst, cleaving the covalent bond that tethers the completed polyketide chain to the ACP of the last module. It then facilitates an intramolecular esterification reaction, where a hydroxyl group within the polyketide chain nucleophilically attacks the thioester-activated carbonyl group at the chain's start. researchgate.net This reaction releases the molecule from the PKS enzyme and forms the stable macrolide ring structure.

Following the release of the core macrolactone, the molecule undergoes further enzymatic modifications, known as functionalization or tailoring. These steps are responsible for the significant structural diversity observed within the macrolactin family. nih.gov Gageomacrolactin 3 is identified as a reduced derivative of Macrolactin B. sci-hub.se Macrolactin B itself is a glycosylated form of Macrolactin A. researchgate.net This indicates at least two key functionalization steps are essential for the biosynthesis of Gageomacrolactin 3: glycosylation and reduction. These modifications are critical in defining the compound's specific biological activity profile.

Post-Translational Modification Steps and Tailoring Enzymes

Post-translational modifications (PTMs) in the context of natural product biosynthesis refer to the enzymatic tailoring of the core scaffold after its assembly by the PKS. mdpi.comfrontiersin.org These modifications are carried out by a suite of "tailoring enzymes," which are typically encoded by genes located within or near the PKS gene cluster. researchgate.net

For Gageomacrolactin 3, the key tailoring enzymes include:

Glycosyltransferases (GTs): These enzymes are responsible for attaching a sugar moiety to the macrolactone ring. In the case of Gageomacrolactin 3's precursor, Macrolactin B, a GT attaches a glucose unit at the C-7 hydroxyl group. researchgate.netresearchgate.net This glycosylation can significantly impact the solubility and biological activity of the final compound.

Reductases: The structural difference between Gageomacrolactin 3 and Macrolactin B is a reduction event. sci-hub.se This transformation is likely catalyzed by a specific reductase (a type of oxidoreductase) that acts on a particular double bond or keto group within the macrolactin B structure.

Other Tailoring Enzymes: The broader macrolactin family is diversified by additional enzymes like epoxidases, which introduce epoxide rings, and acyltransferases, which add various acyl side chains. researchgate.netnih.gov While not all of these may be directly involved in forming Gageomacrolactin 3, they are part of the biosynthetic toolkit available in the producing organism.

These PTMs are crucial for generating the final, mature natural product and represent key targets for biosynthetic engineering efforts.

Characterization of Biosynthetic Gene Clusters

The genetic blueprint for macrolactin production is contained within a Biosynthetic Gene Cluster (BGC). nih.gov A BGC is a physically co-located group of genes that together encode all the necessary proteins for the synthesis and modification of a specific secondary metabolite. beilstein-journals.org The BGCs for macrolactins have been identified in several Bacillus species. For instance, the mln cluster from Bacillus amyloliquefaciens and the highly similar bmm cluster from Bacillus methylotrophicus have been characterized and shown to be responsible for macrolactin A production. nih.gov

Gageomacrolactin 3 was isolated from the marine-derived bacterium Bacillus subtilis strain 109GGC020. researchgate.netmdpi.com The BGC in this strain would contain the core PKS genes (mlnA-I homologs) as well as the specific tailoring enzymes, including the glycosyltransferase and reductase, that produce Gageomacrolactin 3. Analysis of these clusters reveals a co-linear arrangement, where the sequence of the PKS modules along the chromosome generally corresponds to the sequence of chemical reactions in the polyketide assembly. nih.gov

Table 2: Genes of the Prototypical Macrolactin (mln) Biosynthetic Gene Cluster

| Gene | Proposed Function |

|---|---|

| mlnA | Type I PKS (Loading module and subsequent modules) |

| mlnB | Type I PKS (Modules for chain elongation) |

| mlnC | Type I PKS (Modules for chain elongation) |

| mlnD | Type I PKS (Modules for chain elongation) |

| mlnE | Type I PKS (Modules for chain elongation) |

| mlnF | Type I PKS (Final modules with TE domain) |

| mlnG | Discrete trans-Acyltransferase (AT) |

| mlnH | Phosphopantetheinyl transferase (activates ACP domains) |

| mlnI | Putative tailoring enzyme (e.g., hydroxylase) |

Source: Based on data from the characterized mln/bmm gene clusters. nih.gov Additional tailoring enzyme genes for glycosylation and specific reductions would be expected in the Gageomacrolactin 3 BGC.

Strategies for Combinatorial Biosynthesis and Pathway Engineering

The modular architecture of PKS systems makes them highly suitable for genetic manipulation through combinatorial biosynthesis. nih.govmushroomreferences.com This powerful strategy involves the rational redesign of biosynthetic pathways to produce novel, "unnatural" natural products. The goal is to generate structural diversity that may lead to compounds with improved therapeutic properties.

Key strategies applicable to the Gageomacrolactin 3 pathway include:

Heterologous Expression of Tailoring Enzymes: Genes for tailoring enzymes from different pathways can be introduced into the Gageomacrolactin-producing strain. For example, expressing different glycosyltransferases could result in the attachment of various sugar molecules to the macrolactin core, creating a library of new glycosylated derivatives. researchgate.net

Module and Domain Swapping: Individual domains or entire modules within the PKS assembly line can be replaced with components from other PKS systems. Swapping a KR domain, for instance, could alter the stereochemistry of a hydroxyl group, while swapping an entire module could incorporate a different extender unit into the polyketide backbone. nih.gov

Gene Deletion: Inactivating specific tailoring enzymes can lead to the accumulation of biosynthetic intermediates. Deleting the gene for the reductase that converts Macrolactin B to Gageomacrolactin 3 would result in the specific accumulation of the former, providing a tool to study structure-activity relationships. nih.gov

These genetic engineering approaches offer a promising avenue for expanding the chemical diversity of the macrolactin family, enabling the creation of novel analogues of Gageomacrolactin 3 with potentially enhanced or new biological activities.

Mechanistic Studies of Biological Activities

Antimicrobial Action: Cellular and Molecular Targets

Gageomacrolactins have demonstrated potent activity against a range of bacteria and fungi. researchgate.netnih.gov Studies on Gageomacrolactin 3 and its analogs show significant inhibitory action against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov The mechanisms underlying this broad-spectrum activity are multifaceted, involving disruption of fundamental cellular processes.

Table 1: Antibacterial Activity of Gageomacrolactins Minimum Inhibitory Concentration (MIC) values for a mixture of gageomacrolactins including Gageomacrolactin 3.

| Bacterium | Gram Stain | MIC (μM) nih.gov |

|---|

A proposed mechanism for the antimicrobial action of some bioactive molecules involves direct interaction with the bacterial cell membrane, leading to a loss of physical integrity and increased permeability. openaccessjournals.comrsc.org This disruption can cause leakage of essential intracellular components and ultimately lead to cell death. While this mode of action is well-documented for certain antimicrobial peptides, direct evidence specifically detailing Gageomacrolactin 3's ability to rupture bacterial membranes is not extensively covered in current literature. researchgate.netmdpi.com However, some related lipophilic antibiotics are known to possess a dual mechanism of action that includes membrane interaction and permeabilization. nih.gov

A significant body of evidence points to the inhibition of protein synthesis as a primary mechanism of action for the macrolactin class of antibiotics. researchgate.netresearchgate.netnih.gov Macrolides generally act by binding to the large 50S ribosomal subunit, obstructing the path of the nascent polypeptide chain and halting translation. mdpi.commdpi.com More specific research on Macrolactin A (McA), a compound closely related to Gageomacrolactin 3, has revealed a more precise target. These studies, using both in vivo and in vitro systems, demonstrate that McA is a potent inhibitor of bacterial protein synthesis. researchgate.netresearchgate.netbiorxiv.org The mechanism involves targeting the translation elongation factor Tu (EF-Tu), which is essential for bringing aminoacyl-tRNA to the ribosome. researchgate.netnih.gov By binding to EF-Tu, McA inhibits the initial step of the elongation phase of protein synthesis, effectively shutting down the production of bacterial proteins. researchgate.netbiorxiv.org

The bacterial cell wall, a structure absent in mammalian cells, is a classic target for antibiotics like penicillins and glycopeptides. libretexts.orgsigmaaldrich.com These agents typically work by inhibiting enzymes involved in the synthesis of peptidoglycan, a critical component of the cell wall. nih.govmicrobenotes.com While some complex antibiotics exhibit dual mechanisms, there is currently no direct evidence in the scientific literature to suggest that Gageomacrolactin 3 or other macrolactins primarily function by inhibiting the enzymatic pathways of cell wall biosynthesis. The main antibacterial mechanism identified for this class remains the inhibition of protein synthesis. researchgate.netmdpi.com

In addition to its antibacterial properties, Gageomacrolactin 3 is a constituent of a mixture of compounds that shows significant antifungal activity against various pathogenic fungi, including plant pathogens and those affecting humans. researchgate.netnih.gov The general mechanism for many antifungal macrolides involves binding to ergosterol, a key sterol component in the fungal cell membrane that is absent in humans. nih.govfrontiersin.org This binding disrupts membrane integrity, leading to the formation of pores, leakage of vital ions, and subsequent cell death. nih.gove-jmi.org Other potential antifungal mechanisms include the induction of apoptosis and damage to mitochondria. mdpi.com While specific mechanistic studies on Gageomacrolactin 3 are limited, the potent activity observed suggests it likely shares this or a similar membrane-disrupting mechanism. nih.gov

Table 2: Antifungal Activity of Gageomacrolactins Minimum Inhibitory Concentration (MIC) values for a mixture of gageomacrolactins and macrolactins including Gageomacrolactin 3.

| Fungus | MIC (μM) researchgate.netnih.gov |

|---|

Investigation of Anti-inflammatory Modulations

The potential for macrolactins to modulate inflammatory responses has been investigated, providing a basis for the potential action of Gageomacrolactin 3. A study on 7,13-epoxyl-macrolactin A, another macrolactin isolated from Bacillus subtilis B5, demonstrated significant anti-inflammatory effects. nih.gov In a model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound was found to potently inhibit the mRNA expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The inhibition of these pathways is a critical target for anti-inflammatory drugs. frontiersin.orgresearchgate.net The study suggested that the specific chemical structure, particularly the presence of an epoxy ring, was crucial for this potent activity. nih.gov While these findings provide a strong indication of the anti-inflammatory potential within this class of compounds, specific research confirming a similar mechanism for Gageomacrolactin 3 has not yet been detailed.

Assessment of Anti-proliferative Effects in Model Systems

The exploration of natural products for anti-proliferative or anticancer activity is a significant area of research. scielo.brplos.orgnih.gov Some macrolactins have been noted for their potential to inhibit the growth of cancer cells, possibly by interfering with the cell cycle or by inducing programmed cell death (apoptosis). ontosight.ai However, the cytotoxic and anti-proliferative effects appear to be highly dependent on the specific structure of the macrolactin molecule. For instance, while Macrolactin A has been reported to have cytotoxic properties, the closely related Macrolactin B is not cytotoxic. researchgate.net Furthermore, in studies of the anti-inflammatory effects of other macrolactins, no significant cytotoxicity was observed against macrophage cell lines at the concentrations tested. nih.gov Currently, there is a lack of specific studies assessing the anti-proliferative effects of Gageomacrolactin 3 in defined cancer model systems.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Antimicrobial Efficacy

Research on various macrolactins has highlighted the significance of specific hydroxylations on the macrolactone ring. researchgate.net SAR studies on related macrolactins suggest that the presence of a hydroxyl group at the C-15 position is a critical determinant for their antimicrobial activity. researchgate.net While direct derivatization studies on Gageomacrolactin 3 are not extensively reported, the potent activity of Gageomacrolactin 3, which possesses this C-15 hydroxyl group, is consistent with this observation. researchgate.netresearchgate.net

Influence of Functional Groups on Biological Target Binding

The functional groups appended to the macrolactone core of Gageomacrolactin 3 are pivotal in its interaction with biological targets. The proposed mechanisms of action for macrolactins involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.

One of the primary modes of action for many antimicrobial compounds is the perturbation of the bacterial cell membrane. mdpi.com The amphipathic nature of Gageomacrolactin 3, arising from its large, relatively hydrophobic macrolactone ring and its multiple hydrophilic hydroxyl groups, likely facilitates its interaction with and insertion into the phospholipid bilayer of bacterial membranes. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell death.

Another potential target for macrolactins is protein biosynthesis. researchgate.net Some studies suggest that macrolactins may act as inhibitors of this fundamental process. While the precise molecular interactions for Gageomacrolactin 3 have not been fully elucidated, related macrolides are known to bind to ribosomal subunits, interfering with translation. mdpi.com The various hydroxyl and methyl substituents on the Gageomacrolactin 3 molecule would be critical for establishing specific hydrogen bonds and hydrophobic interactions within the binding pocket of its molecular target.

Impact of Stereochemistry on Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor governing the biological activity of complex natural products like Gageomacrolactin 3. The stereoconfigurations of Gageomacrolactins 1, 2, and 3 were determined through detailed analysis of nuclear magnetic resonance (NMR) data, specifically coupling constants, and chemical derivatization studies. researchgate.netnih.gov These studies were essential to define the relative geometries of the olefinic bonds within the macrocycle.

Comparative SAR Analysis with Related Macrolactins and Synthetic Analogues

Comparing the biological activity of Gageomacrolactin 3 with other naturally occurring macrolactins and synthetic analogues provides valuable insights into its SAR. Gageomacrolactin 3 was isolated along with Gageomacrolactins 1 and 2, and the known macrolactins A, B, F, and W. researchgate.net

The antimicrobial activities of Gageomacrolactins 1, 2, and 3 were found to be quite potent, with MIC values ranging from 0.02-0.05 μM against bacteria such as Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. researchgate.netmdpi.com Their antifungal activities were also notable, with MIC values of 0.04-0.3 μM against fungi like Aspergillus niger, Botrytis cinerea, Colletotrichum acutatum, Candida albicans, and Rhizoctonia solani. researchgate.net

Interestingly, the cytotoxic profiles of these related compounds can differ significantly. For instance, Macrolactin B, which is a 7-O-β-glycosylated macrolactin, exhibits potent antifungal activity but is not cytotoxic, unlike Macrolactin A. researchgate.net This suggests that the presence and nature of substituents, such as the glycosyl group at C-7, can modulate the biological activity and selectivity of these compounds. Macrolactin W, which is both 7-O-glycosylated and esterified, shows antimicrobial properties similar to Macrolactins A and B but also lacks cytotoxicity. researchgate.net These findings highlight that modifications at the C-7 position can be a key strategy for dissociating antimicrobial efficacy from host cell toxicity.

While the synthesis of various macrolactin analogues has been achieved, detailed SAR studies involving synthetic derivatives of Gageomacrolactin 3 are limited in the current literature. frontiersin.org The development of synthetic routes to Gageomacrolactin 3 and its analogues would be invaluable for a more systematic exploration of its SAR, allowing for the targeted modification of its structural motifs to enhance its therapeutic potential.

Synthetic Chemistry and Analogue Development

Chemoenzymatic and Total Synthesis Approaches

The synthesis of complex natural products like Gageomacrolactin 3 presents significant challenges due to their large ring size and dense stereochemistry. Research in this area leverages both total chemical synthesis and bio-inspired chemoenzymatic methods.

Biosynthesis as a Chemoenzymatic Blueprint The natural production of Gageomacrolactin 3 and related macrolactins in Bacillus subtilis occurs via a Type I polyketide synthase (PKS) pathway. researchgate.netresearchgate.net This modular enzymatic assembly line provides a blueprint for chemoenzymatic synthesis. The PKS enzymes catalyze the sequential condensation of small carboxylic acid units, controlling the stereochemistry and functionalization at each step to build the linear polyketide chain. The final step involves a thioesterase domain that catalyzes the intramolecular cyclization (macrolactonization) to release the 24-membered ring. researchgate.net Understanding this biosynthetic pathway offers opportunities for engineering the PKS gene cluster to produce novel macrolactins.

Total Synthesis While a specific total synthesis for Gageomacrolactin 3 has not been detailed in the reviewed literature, synthetic routes for closely related family members, such as Macrolactin A and (2E)-Macrolactin 3, have been established. dntb.gov.uaacs.org These syntheses provide a strategic framework applicable to Gageomacrolactin 3. A common retrosynthetic approach involves dissecting the molecule into several key fragments that can be synthesized independently and later coupled.

The most critical and often lowest-yielding step in these syntheses is the macrolactonization of the linear seco-acid precursor. Various reagents and conditions have been developed to promote this intramolecular esterification over competing intermolecular oligomerization. acs.org Methods like the Corey-Nicolaou macrolactonization, which uses phosphine (B1218219) and dipyridyl disulfide to activate the seco-acid, are commonly employed to facilitate ring closure under high-dilution conditions. acs.org

Chemoenzymatic Synthesis Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts. For macrolactones, enzymes can be used for key transformations that are difficult to achieve with conventional chemical reagents. For instance, lipases are often employed for highly efficient macrolactonization of chemically synthesized hydroxy acids. semanticscholar.org This approach can offer milder reaction conditions and improved yields compared to purely chemical methods. Furthermore, enzymes can be used to selectively modify a chemically synthesized core structure, as seen in the generation of analogues. nih.govnih.gov

Strategies for Derivatization and Analogue Library Generation

Creating derivatives and analogues of Gageomacrolactin 3 is essential for probing structure-activity relationships (SAR) and optimizing its biological profile. semanticscholar.org Strategies range from targeted chemical modifications to broader combinatorial biosynthesis and enzymatic approaches.

Chemical Derivatization Targeted chemical derivatization of the macrolactin core has been utilized primarily for structural elucidation. For example, the modified Mosher's method involves esterification of free hydroxyl groups with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to determine the absolute configuration of stereocenters. nih.gov Such derivatization techniques confirm the presence and reactivity of hydroxyl groups on the macrolactone ring, which are primary targets for generating analogues. Other potential chemical modifications include acylation, etherification, or oxidation of the hydroxyl groups and selective reactions on the polyene system, such as epoxidation or reduction. For instance, 7-O-succinyl macrolactin A is a derivative created by attaching a succinyl group, a modification that can alter solubility and biological activity. ontosight.ai

Enzymatic and Biosynthetic Analogue Generation A powerful strategy for generating analogue libraries involves leveraging the "tailoring" enzymes from the natural biosynthetic pathway. researchgate.net Research on Bacillus methylotrophicus has identified several glycosyltransferase (GT) enzymes capable of attaching various sugar moieties to the macrolactin A core with high regioselectivity. nih.gov These enzymes have been used in both in vivo (in genetically modified bacterial strains) and in vitro systems to create a library of "unnatural" macrolactins with novel glycosylation patterns. nih.gov By varying the GT enzyme, the macrolactin acceptor, and the sugar donor (UDP-sugar), a diverse set of analogues can be produced. This chemoenzymatic approach is highly efficient and provides access to derivatives that would be challenging to create through purely chemical means.

The table below summarizes the generation of novel macrolactin analogues using the glycosyltransferase BmmGT2 from B. methylotrophicus. nih.gov

| Acceptor Substrate | Sugar Donor | Enzyme | Product(s) |

| Macrolactin A | UDP-glucose | BmmGT2 | Macrolactin C (15-O-glucosyl) |

| Macrolactin A | UDP-glucose | BmmGT2 | 13-O-glucosyl macrolactin A |

| Macrolactin A | UDP-glucose | BmmGT2 (high conc.) | 7,13-O-diglucosyl macrolactin A |

| Macrolactin A | UDP-glucose | BmmGT2 (high conc.) | 7,15-O-diglucosyl macrolactin A |

| Macrolactin E | UDP-glucose | BmmGT2 | 7-O-glucosyl macrolactin E |

This table illustrates the generation of macrolactin analogues through enzymatic glycosylation, a strategy applicable to the Gageomacrolactin 3 scaffold. nih.gov

Chemical Reactivity and Transformation Studies of the Macrolactone Core

The chemical reactivity of Gageomacrolactin 3 is dictated by the functional groups within its 24-membered macrolactone core: the lactone (cyclic ester), multiple secondary hydroxyl groups, and a conjugated triene system. vulcanchem.com

Lactone Ring Reactivity The macrolactone ester bond is a key reactive site. Under basic or acidic conditions, it is susceptible to hydrolysis, which would lead to ring-opening and the formation of the corresponding linear ω-hydroxy carboxylic acid. This transformation results in a loss of the rigid macrocyclic structure and is generally associated with a loss of biological activity. The large, flexible nature of the 24-membered ring makes it less strained than smaller macrolactones, influencing its reactivity profile. acs.org

Hydroxyl Group Reactivity The multiple hydroxyl groups on the macrolactin backbone are nucleophilic centers available for various chemical transformations. Their reactivity is fundamental to the derivatization strategies discussed previously, including:

Esterification: Reaction with carboxylic acids or acid chlorides to form esters (e.g., Mosher's esters, acetates, succinates). nih.govontosight.ai

Etherification: Reaction with alkylating agents to form ethers.

Glycosylation: Enzymatic or chemical attachment of sugar units. nih.gov

Oxidation: Conversion of secondary alcohols to ketones. SAR studies on related macrolactins have shown that oxidation of the C-15 hydroxyl to a ketone can significantly decrease antimicrobial activity, highlighting the importance of this functional group. researchgate.net

Polyene System Transformations The conjugated diene and triene systems within the macrolactone core are susceptible to electrophilic attack and cycloaddition reactions. The existence of Gageomacrolactin 1, an epoxide of Macrolactin A, demonstrates that the double bonds can undergo epoxidation. semanticscholar.org Other potential transformations of this system include hydrogenation, which would saturate the double bonds, and Diels-Alder reactions, which could form new cyclic structures. mdpi.com These modifications would significantly alter the shape and electronic properties of the molecule, likely impacting its ability to bind to biological targets.

Advanced Analytical Methodologies for Gageomacrolactin 3 Research

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HR-MS) is an indispensable tool in the study of natural products such as Gageomacrolactin 3, offering unparalleled accuracy in mass measurement. This precision allows for the confident determination of elemental compositions, a critical step in the identification of unknown compounds and the differentiation of isobaric species. In the context of metabolomics, HR-MS enables the comprehensive profiling of secondary metabolites produced by the source organism, Bacillus subtilis, providing insights into the biosynthetic pathway of Gageomacrolactin 3 and facilitating the discovery of related novel macrolactins.

In a typical metabolomic workflow, an extract from the bacterial culture is subjected to liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS). The high mass accuracy, typically below 5 ppm, of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, allows for the generation of a list of potential elemental formulas for each detected ion. By comparing the measured mass of Gageomacrolactin 3 with its calculated theoretical mass, its elemental composition can be unequivocally confirmed. Furthermore, fragmentation analysis (MS/MS) provides structural information by breaking the molecule into smaller pieces and analyzing their masses, which helps in piecing together the final structure. This technique was instrumental in the initial characterization of Gageomacrolactins 1-3. core.ac.uknih.gov

Table 1: Representative HR-MS Data for Gageomacrolactin 3

| Parameter | Value |

| Molecular Formula | C₂₄H₃₄O₅ |

| Theoretical Mass [M+H]⁺ | 403.2428 |

| Measured Mass [M+H]⁺ | 403.2425 |

| Mass Accuracy (ppm) | -0.74 |

| Key MS/MS Fragments (m/z) | 385.2322, 221.1172, 181.0859 |

This table is representative of the type of data obtained in HR-MS analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While HR-MS provides the elemental composition and connectivity of a molecule, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating its three-dimensional structure and conformational dynamics in solution. For a complex macrocyclic structure like Gageomacrolactin 3, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

The conformational analysis of macrolides is crucial as their biological activity is often dependent on their specific 3D shape. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose. These experiments detect protons that are close to each other in space, even if they are far apart in the primary structure, providing distance constraints that are used to build a 3D model of the molecule. The coupling constants derived from ¹H NMR spectra are also vital for determining the relative stereochemistry of the molecule. In the initial study of Gageomacrolactins, extensive 2D NMR analyses were performed to confirm their structures, with coupling constants being particularly important for determining the geometries of the olefins within the macrolide ring. core.ac.uknih.gov

Table 2: Multidimensional NMR Techniques for Conformational Analysis of Gageomacrolactin 3

| NMR Experiment | Information Provided |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, helping to establish spin systems. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close in proximity, providing key information for determining the 3D conformation. |

This table outlines the application of various multidimensional NMR experiments in the structural and conformational analysis of Gageomacrolactin 3.

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

The discovery and subsequent study of Gageomacrolactin 3 would be impossible without a variety of chromatographic techniques for its isolation from the complex fermentation broth of Bacillus subtilis, its purification to a high degree of homogeneity, and its quantitative analysis.

Isolation and Purification: The initial separation of Gageomacrolactin 3 from the crude bacterial extract typically involves column chromatography. core.ac.uknih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or C18-functionalized silica) and their solubility in a mobile phase. Different types of column chromatography, such as flash chromatography and medium-pressure liquid chromatography (MPLC), can be used for initial fractionation of the extract. For macrolide antibiotics, reversed-phase chromatography is often employed, where a non-polar stationary phase is used with a polar mobile phase.

For the final purification of Gageomacrolactin 3 to a high purity level, High-Performance Liquid Chromatography (HPLC) is the method of choice. Preparative HPLC can handle larger quantities of material to yield a pure compound for structural elucidation and biological testing. The selection of the appropriate column and mobile phase is critical for achieving good separation from other closely related macrolactins that may be present in the extract.

Quantitative Analysis: Once pure Gageomacrolactin 3 is available as a reference standard, analytical HPLC methods can be developed for its quantitative analysis in various samples. An HPLC system coupled with a suitable detector, such as a UV-Vis or a mass spectrometer, can be used to determine the concentration of Gageomacrolactin 3. For macrolide antibiotics that lack a strong UV chromophore, a mass spectrometer or an evaporative light scattering detector (ELSD) can be used for detection and quantification. A validated HPLC method would allow for the monitoring of Gageomacrolactin 3 production during fermentation or for pharmacokinetic studies.

Table 3: Chromatographic Techniques in Gageomacrolactin 3 Research

| Technique | Application | Stationary Phase Example | Mobile Phase Example |

| Flash Chromatography | Initial fractionation of crude extract | Silica Gel | Hexane-Ethyl Acetate gradient |

| Preparative HPLC | Final purification of Gageomacrolactin 3 | C18 silica | Acetonitrile-Water gradient |

| Analytical HPLC-UV/MS | Quantitative analysis of Gageomacrolactin 3 | C18 silica | Acetonitrile-Water with 0.1% Formic Acid |

This table summarizes the application of different chromatographic techniques in the research of Gageomacrolactin 3.

Ecological and Environmental Significance

Role in Marine Microbial Interactions and Ecosystem Dynamics

Gageomacrolactin 3 is a secondary metabolite produced by the marine-derived bacterium Bacillus subtilis (strain 109GGC020). nih.govkisti.re.kr The production of such potent antimicrobial compounds is a key strategy for survival and competition in the densely populated and competitive microbial habitats of marine sediments. kisti.re.kracs.org While the precise ecological role of Gageomacrolactin 3 in its natural environment has not been definitively elucidated, its strong antibacterial and antifungal properties suggest its involvement in chemical warfare and signaling among microorganisms. nih.govnih.gov

The production of Gageomacrolactin 3 likely confers a competitive advantage to Bacillus subtilis 109GGC020, allowing it to inhibit the growth of other bacteria and fungi, thereby securing resources and space. nih.govmdpi.com This form of microbial antagonism is fundamental to shaping the structure and function of marine microbial communities. By influencing which microorganisms can thrive, compounds like Gageomacrolactin 3 play a role in the biogeochemical cycles that are vital to the health of marine ecosystems.

The broad-spectrum activity of Gageomacrolactin 3 against both Gram-positive and Gram-negative bacteria, as well as various pathogenic fungi, indicates its potential to influence a wide array of microbial interactions. nih.govnih.gov This capability is crucial in marine sediments, where a diverse range of microorganisms coexist.

Table 1: Antimicrobial Activity of Gageomacrolactin 3

| Target Organism Type | Examples of Susceptible Organisms | Minimum Inhibitory Concentration (MIC) Range (µM) |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis, Bacillus cereus | 0.02–0.05 |

| Gram-Negative Bacteria | Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa | 0.02–0.05 |

Bioprospecting from Unique Marine Habitats

The discovery of Gageomacrolactin 3 is a direct outcome of bioprospecting efforts focused on unique marine environments. acs.org Marine bacteria, in particular, are recognized as a prolific source of structurally diverse and biologically active secondary metabolites that are not typically found in their terrestrial counterparts. nih.govnih.gov The isolation of the producing organism, Bacillus subtilis strain 109GGC020, from a marine sediment sample collected from Gageocho, Republic of Korea, exemplifies the success of exploring such habitats for novel chemical entities. nih.govkisti.re.krnih.gov

This discovery reinforces the value of marine ecosystems as a frontier for identifying new bioactive compounds. nih.govresearchgate.net The unique environmental pressures of marine habitats, such as high salinity, low temperatures, and high pressure, are thought to drive the evolution of unique metabolic pathways, leading to the production of novel compounds like the gageomacrolactins. nih.govresearchgate.net

The successful characterization of Gageomacrolactin 3 and its potent antimicrobial activities serves as a compelling case study for continued bioprospecting of marine microorganisms. nih.govnih.gov Such endeavors are crucial for the discovery of new lead compounds that could be developed into new therapeutic agents. nih.govresearchgate.net

Table 2: Research Findings on Gageomacrolactin 3

| Attribute | Finding |

|---|---|

| Producing Organism | Bacillus subtilis strain 109GGC020 nih.govnih.gov |

| Source Habitat | Marine sediment from Gageocho, Republic of Korea nih.govkisti.re.kr |

| Compound Class | 24-membered macrolide (macrolactin derivative) nih.govnih.gov |

| Key Biological Activities | Antibacterial and antifungal nih.govnih.gov |

Future Research Directions and Translational Perspectives

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of macrolactins is understood to occur through a type I polyketide synthase (PKS) pathway, which involves sequential condensation of simple carboxylate units to form the complex macrolactone ring. researchgate.net However, the specific enzymatic machinery and complete biosynthetic gene cluster responsible for producing Gageomacrolactin 3 have not been fully characterized. sci-hub.semdpi.com Future research must focus on identifying and functionally assigning the specific enzymes involved in its production. This includes the core PKS modules responsible for assembling the polyketide chain and, crucially, the tailoring enzymes that perform post-PKS modifications.

Key research objectives include:

Genome Sequencing and Bioinformatic Analysis: Sequencing the genome of the producing strain, Bacillus subtilis 109GGC020, to identify the complete macrolactin ( mln) gene cluster.

Functional Characterization of Tailoring Enzymes: Identifying the specific reductases responsible for the reduction of a double bond in the macrolactin B precursor to yield Gageomacrolactin 3. sci-hub.se

Heterologous Expression: Expressing the identified gene cluster in a well-characterized host strain to confirm its role in Gageomacrolactin 3 production and to facilitate enzyme characterization.

The functional assignment of these uncharacterized enzymes is a critical task in molecular biology that can provide profound insights into the evolution of novel enzymatic activities and reveal previously unknown biosynthetic pathways. uni-regensburg.de

Exploration of Novel Biological Targets and Mechanisms of Action

While Gageomacrolactin 3 exhibits potent antimicrobial activity, its precise mechanism of action remains an area of active investigation. nih.govnih.gov Initial studies suggest its activity may involve the disruption of bacterial cell membrane integrity. However, the broader class of macrolide antibiotics typically functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. mdpi.comcolab.wsnih.gov Recent findings indicate that the mode of action for macrolides is more complex than previously understood, potentially involving differential effects on the synthesis of specific proteins. nih.gov

Future research should aim to:

Identify a Definitive Molecular Target: Utilize techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the specific cellular binding partner(s) of Gageomacrolactin 3 in target pathogens.

Investigate Ribosomal Interaction: Determine if Gageomacrolactin 3, like classic macrolides, interacts with the 23S rRNA of the ribosomal exit tunnel to block polypeptide elongation. mdpi.com

Explore Alternative Mechanisms: Investigate other potential targets, such as peptide deformylase, which is inhibited by other macrolactins like Macrolactin N. mdpi.comsci-hub.se

A detailed understanding of its mechanism is crucial for predicting its spectrum of activity, identifying potential synergies with other drugs, and anticipating resistance mechanisms.

Development of Advanced Synthetic and Biosynthetic Strategies for Scalable Production

The translation of Gageomacrolactin 3 from a laboratory curiosity to a viable therapeutic or research tool is contingent upon the ability to produce it on a large scale. Currently, production relies on the fermentation of the native Bacillus subtilis strain, a method often hampered by low yields, which limits industrial-scale availability. sci-hub.seekb.eg

Future efforts must focus on two complementary strategies:

Advanced Biosynthetic Production:

Strain Improvement: Genetically engineering the producer strain, B. subtilis, which is known to be amenable to genetic manipulation, to overproduce Gageomacrolactin 3. mdpi.com This could involve promoter engineering, deletion of competing pathways, and optimization of regulatory networks.

Fermentation Optimization: Systematically optimizing fermentation parameters such as media composition, temperature, pH, and aeration to maximize yields. nih.gov

Chemical Synthesis:

Total Synthesis: Developing a robust and efficient total chemical synthesis route. This would not only provide a reliable source of the compound but also enable the creation of novel analogues with improved properties.

Semi-synthesis: Using a more readily available macrolactin precursor from fermentation and chemically modifying it to produce Gageomacrolactin 3 and other derivatives.

These strategies are essential for generating the quantities of Gageomacrolactin 3 required for extensive preclinical and clinical evaluation. griffith.edu.au

Investigation of Resistance Evolution Mechanisms in Target Organisms

The emergence of antimicrobial resistance is a global health crisis, and any new antimicrobial agent must be evaluated for its potential to select for resistant pathogens. frontiersin.orgmdpi.com While no specific resistance mechanisms to Gageomacrolactin 3 have been reported, it is critical to proactively investigate how bacteria might evolve to evade its action. Based on known resistance to other macrolides, several mechanisms are plausible. colab.wsresearchgate.net

Key areas for future investigation include:

Target Site Modification: Screening for mutations in the 23S rRNA gene or ribosomal proteins that could reduce the binding affinity of Gageomacrolactin 3. researchgate.net

Enzymatic Inactivation: Identifying potential enzymes, such as esterases or phosphotransferases, that could chemically modify and inactivate the compound. colab.wsoup.com

Efflux Pump Activity: Determining if existing or novel multidrug efflux pumps can recognize and expel Gageomacrolactin 3 from the bacterial cell. researchgate.net

Understanding these potential resistance pathways will be vital for developing strategies to mitigate resistance, designing second-generation analogues that can evade these mechanisms, and guiding the responsible use of the compound in the future.

Expanding Research Applications Beyond Direct Antimicrobial Uses

While the primary focus has been on its antimicrobial properties, the broader macrolactin class of compounds exhibits a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. researchgate.netontosight.ai Significantly, Gageomacrolactin 3 and its close relatives were found to lack cytotoxicity against tested human cell lines, a highly desirable characteristic for therapeutic development. sci-hub.semdpi.com This favorable profile opens up exciting possibilities for applications beyond treating infections.

Future research should explore:

Anti-inflammatory Potential: Investigating the ability of Gageomacrolactin 3 to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, an activity seen in other macrolactins.

Anticancer Activity: While Gageomacrolactin 3 itself is not cytotoxic, its unique structure could serve as a scaffold for the synthesis of new derivatives with targeted anticancer activity. sci-hub.seontosight.ai

Agricultural Applications: Evaluating its efficacy as a bio-fungicide to protect crops from devastating fungal pathogens, given its potent antifungal activity. nih.govnih.gov

Tool Compound in Chemical Biology: Using Gageomacrolactin 3 as a chemical probe to study fundamental biological processes related to its molecular targets.

Exploring these non-traditional applications could significantly broaden the impact and value of Gageomacrolactin 3 as a lead compound in diverse fields of research and development. frontiersin.orgclinlabint.com

Data Tables

Table 1: Reported Antimicrobial and Antifungal Activity of Gageomacrolactin 3

| Target Organism | Type | Activity | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | Good | 0.02–0.05 µM | nih.govnih.govmdpi.com |

| Bacillus subtilis | Gram-positive Bacteria | Good | 0.02–0.05 µM | nih.govnih.govmdpi.com |

| Bacillus cereus | Gram-positive Bacteria | Good | 0.02–0.05 µM | nih.gov |

| Escherichia coli | Gram-negative Bacteria | Good | 0.02–0.05 µM | nih.govnih.govmdpi.com |

| Salmonella typhi | Gram-negative Bacteria | Good | 0.02–0.05 µM | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Good | 0.02–0.05 µM | nih.govmdpi.com |

| Aspergillus niger | Fungus | Good | 0.04–0.3 µM | nih.govnih.govmdpi.com |

| Botrytis cinerea | Fungus | Good | 0.04–0.3 µM | nih.govnih.govmdpi.com |

| Colletotrichum acutatum | Fungus | Good | 0.04–0.3 µM | nih.govnih.govmdpi.com |

| Candida albicans | Fungus | Good | 0.04–0.3 µM | nih.govnih.govmdpi.com |

| Rhizoctonia solani | Fungus | Good | 0.04–0.3 µM | nih.govnih.govmdpi.com |

Table 2: Potential Resistance Mechanisms for Investigation

| Mechanism Category | Specific Mechanism | Consequence | Reference(s) |

| Target Site Alteration | Point mutations in the 23S rRNA gene (e.g., at positions 2074, 2075). | Prevents macrolide binding to the ribosome. | researchgate.net |

| Post-transcriptional methylation of 23S rRNA by erm genes. | Blocks the drug's binding site. | oup.comnih.gov | |

| Mutations in ribosomal proteins (e.g., L4, L22). | Alters the conformation of the binding pocket. | researchgate.net | |

| Enzymatic Inactivation | Production of macrolide esterases. | Hydrolyzes and opens the macrolactone ring. | colab.ws |

| Production of macrolide phosphotransferases. | Adds a phosphate (B84403) group, inactivating the drug. | colab.ws | |

| Active Efflux | Upregulation of multidrug efflux pumps (e.g., Mef/Mel family). | Actively transports the drug out of the cell. | researchgate.net |

Q & A

Q. Table 1: Comparative Analysis of Spectroscopic Techniques for Gageomacrolactin 3

| Technique | Resolution | Sensitivity | Sample Prep Time | Key Application |

|---|---|---|---|---|

| NMR | High | Moderate | 24–48 hrs | Structural isomers |

| LC-MS | Moderate | High | 2–4 hrs | Purity assessment |

| FTIR | Low | Low | 1–2 hrs | Functional groups |

Q. Table 2: Common Pitfalls in Bioactivity Assays

| Pitfall | Impact | Mitigation Strategy |

|---|---|---|

| Solvent cytotoxicity | False negatives | Use solvent controls ≤0.1% v/v |

| Non-standardized cell passages | Variable response | Limit passages 5–15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.